2-Chloro-1-(chloromethoxy)-4-fluorobenzene
Description
Classification within Halogenated Aromatic Compounds
2-Chloro-1-(chloromethoxy)-4-fluorobenzene belongs to the class of halogenated aromatic ethers. More specifically, it can be categorized as a dihalogenated chloromethyl ether of a phenol. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring, in addition to the chloromethoxy group, makes it a highly functionalized molecule. Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the profound effects of halogen atoms on the physical, chemical, and biological properties of molecules.
Significance of Functional Groups and Aromatic Substitution Pattern
The reactivity and synthetic utility of this compound are determined by the electronic effects of its three distinct functional groups and their specific arrangement on the aromatic ring.
Fluoro Group (at C4): The fluorine atom exerts a strong -I (inductive) effect due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, it also has a +R (resonance) effect, donating electron density to the ring, which is ortho, para-directing.
Chloro Group (at C2): Similar to fluorine, the chlorine atom exhibits a deactivating -I effect and a +R effect, also directing incoming electrophiles to the ortho and para positions.
Chloromethoxy Group (-OCH₂Cl) (at C1): The ether oxygen has a strong +R effect, which is activating and ortho, para-directing. The chloromethyl part of this group is primarily electron-withdrawing. The chloromethoxy group is also a reactive functional group in itself, susceptible to nucleophilic substitution at the methylene (B1212753) carbon.
Current Research Landscape and Emerging Directions for this Compound
Specific research explicitly detailing the applications of this compound is limited in publicly accessible literature. However, based on its structure, it can be inferred that its primary utility lies in its role as a synthetic intermediate.
The chloromethoxy group is a known protecting group for phenols, which can be cleaved under specific conditions. More importantly, it can act as a precursor for the introduction of a hydroxymethyl group or for further functionalization through nucleophilic substitution of the chloride. This makes the compound a potential building block in the synthesis of more complex molecules with specific substitution patterns.
Given the prevalence of chloro- and fluoro-substituted aromatic moieties in pharmaceuticals and agrochemicals, it is plausible that this compound could be utilized in the synthesis of novel bioactive compounds. nih.gov The presence of multiple reactive sites allows for a variety of chemical transformations, making it a candidate for combinatorial chemistry libraries aimed at drug discovery. Future research may focus on exploring its reactivity in cross-coupling reactions or its utility in the synthesis of targeted therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H5Cl2FO |
|---|---|
Molecular Weight |
195.01 g/mol |
IUPAC Name |
2-chloro-1-(chloromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-7-2-1-5(10)3-6(7)9/h1-3H,4H2 |
InChI Key |
WIWPPSGNAPEXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Chloromethoxy 4 Fluorobenzene
Precursor-Based Synthetic Routes
Electrophilic Aromatic Substitution Strategies for Aryl Chlorination
One of the most direct methods for introducing a chlorine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). This strategy involves the reaction of an activated aromatic precursor with a chlorinating agent, typically facilitated by a catalyst.
A logical precursor for this route is 4-(chloromethoxy)-1-fluorobenzene. In this molecule, the benzene (B151609) ring is substituted with two groups: a fluorine atom and a chloromethoxy group (-OCH₂Cl), positioned para to each other. Both substituents influence the position of further electrophilic attack.
The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and a resonance-based electron-donating effect. The chloromethoxy group, being an ether derivative, is an activating, ortho-, para-directing group. The oxygen atom's lone pairs strongly donate electron density into the ring via resonance, overriding the inductive withdrawal from the oxygen and the chloromethyl moiety.
When both groups are present, the powerful activating and directing effect of the chloromethoxy group dominates. Therefore, incoming electrophiles are primarily directed to the positions ortho to the chloromethoxy group (C2 and C6). Consequently, the electrophilic chlorination of 4-(chloromethoxy)-1-fluorobenzene is expected to yield the desired 2-Chloro-1-(chloromethoxy)-4-fluorobenzene as a major product.
Electrophilic chlorination of moderately activated or deactivated benzene rings requires the use of a catalyst to generate a sufficiently potent electrophile from a source like molecular chlorine (Cl₂). Lewis acids are commonly employed for this purpose. researchgate.netresearchgate.net The Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with a chlorine molecule, polarizing the Cl-Cl bond. This polarization generates a highly electrophilic chlorine species (δ⁺Cl---[FeCl₄]δ⁻ or a discrete Cl⁺ cation), which is then attacked by the electron-rich aromatic ring. researchgate.net
The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton from the carbon atom bearing the new chlorine substituent restores the aromaticity of the ring, completing the substitution. The choice of Lewis acid and reaction conditions can influence the reaction rate and, in some cases, the selectivity between different possible isomers, although the inherent directing effects of the existing substituents are the primary determinants of regioselectivity.
Table 1: Common Lewis Acid Catalysts in Electrophilic Aromatic Halogenation
| Catalyst | Formula | Typical Application |
|---|---|---|
| Ferric Chloride | FeCl₃ | Chlorination and Bromination |
| Aluminum Chloride | AlCl₃ | Chlorination, Bromination, Friedel-Crafts reactions |
| Zirconium(IV) Chloride | ZrCl₄ | Halogenation with N-halosuccinimides |
Side-Chain Functionalization Approaches
An alternative strategy involves starting with a benzene ring that already possesses the desired chloro and fluoro substitution pattern and subsequently building the chloromethoxy side-chain.
This multi-step approach begins with a readily available starting material like p-fluorotoluene.
Aryl Chlorination: The first step is the electrophilic chlorination of p-fluorotoluene. The methyl (-CH₃) and fluoro (-F) groups are both ortho-, para-directors. This means the incoming chlorine will be directed to positions 2 and 3. Separation of the desired 2-chloro-4-fluorotoluene (B151448) isomer from other potential products would be necessary.
Side-Chain Chlorination: The methyl group of 2-chloro-4-fluorotoluene is then converted to a chloromethyl group (-CH₂Cl) via a free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a benzylic hydrogen with a chlorine atom. stackexchange.comncert.nic.inresearchgate.net This yields 1-chloro-2-(chloromethyl)-4-fluorobenzene.
Conversion to Chloromethoxy Group: The resulting benzyl (B1604629) chloride derivative must be converted to the target chloromethyl ether. This can be achieved by first hydrolyzing the benzyl chloride to the corresponding 2-chloro-4-fluorobenzyl alcohol. Subsequently, the alcohol can be treated with formaldehyde (B43269) and hydrogen chloride to form the chloromethoxy group.
This pathway offers a potentially more regiochemically controlled route, starting from a specific benzoic acid derivative.
Precursor Synthesis: The synthesis begins with 2-chloro-4-fluorobenzoic acid. This precursor can be synthesized through various methods known in organic chemistry.
Reduction of Carboxylic Acid: The carboxylic acid group is reduced to a primary alcohol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). This step yields 2-chloro-4-fluorobenzyl alcohol.
Formation of the Chloromethyl Ether: The final step is the conversion of the 2-chloro-4-fluorobenzyl alcohol into the target compound, this compound. This involves the formation of a chloromethyl ether from an alcohol. A standard method for this conversion is the reaction of the alcohol with an excess of formaldehyde (or a precursor like paraformaldehyde) and anhydrous hydrogen chloride.
Table 2: Selected Reagents for Key Transformations in Side-Chain Functionalization
| Transformation | Starting Material | Product | Typical Reagents |
|---|---|---|---|
| Side-Chain Chlorination | Toluene Derivative | Benzyl Chloride Derivative | Cl₂, UV light |
| Carboxylic Acid Reduction | Benzoic Acid Derivative | Benzyl Alcohol Derivative | LiAlH₄; BH₃·THF |
Conversion of Carboxylic Acid Derivatives to Chloromethyl Moieties
Reduction of Carboxyl Groups to Hydroxymethyl
One synthetic approach commences with the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This route requires the selective reduction of the carboxyl group to a hydroxymethyl group, yielding 2-chloro-4-fluorobenzyl alcohol. This transformation is a fundamental step in organic synthesis, often achieved using powerful reducing agents capable of converting carboxylic acids to primary alcohols.
Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (BH₃·THF). The choice of reducing agent is critical and is often dictated by the presence of other functional groups in the molecule. For instance, LiAlH₄ is a very strong, non-selective reducing agent, while borane offers a milder alternative that can exhibit greater chemoselectivity. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reaction of the highly reactive reducing agents with moisture.
Table 1: Comparison of Reducing Agents for 2-Chloro-4-fluorobenzoic Acid
| Reducing Agent | Solvent | Typical Temperature | Relative Reactivity | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | 0 °C to reflux | High | >90 |
| Borane-THF Complex (BH₃·THF) | THF | 0 °C to reflux | Moderate | 85-95 |
Subsequent Halogenation of Hydroxyl Functions
Following the successful reduction to 2-chloro-4-fluorobenzyl alcohol, the next step in this synthetic sequence is the conversion of the primary alcohol's hydroxyl group into a chloride. This halogenation step forms 2-chloro-4-fluorobenzyl chloride. A variety of chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being one of the most common and effective reagents. researchgate.netlibretexts.org
The reaction with thionyl chloride is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired alkyl chloride. libretexts.org The mechanism typically proceeds via an SN2 pathway, especially when conducted in the presence of a base like pyridine, which also serves to neutralize the HCl generated. youtube.com Alternative reagents for this transformation include phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅), and reagents used in the Appel reaction (triphenylphosphine and carbon tetrachloride). thieme-connect.com The choice of reagent can influence the reaction conditions and the stereochemical outcome if a chiral center were present. youtube.com
Nucleophilic Substitution Reactions with Halogenated Aromatics
An alternative and more direct pathway to aryl ethers involves nucleophilic substitution reactions. For the synthesis of this compound, this would typically involve using 2-chloro-4-fluorophenol (B157789) as the nucleophile precursor. chemicalbook.comgoogle.comgoogle.comsigmaaldrich.com This approach is an adaptation of the classic Williamson ether synthesis. numberanalytics.comnumberanalytics.comontosight.ai
Introduction of Chloromethoxy Equivalents via Nucleophilic Attack
This strategy hinges on the generation of the 2-chloro-4-fluorophenoxide anion, which then acts as a nucleophile to attack a suitable electrophile, referred to as a "chloromethoxy equivalent." The phenoxide is typically formed by treating 2-chloro-4-fluorophenol with a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).
The key challenge lies in the choice of the electrophile. A direct reaction with chloromethyl methyl ether (MOM-Cl) could be envisioned. However, safer and more practical methods for introducing the chloromethoxy group often involve reacting the phenoxide with a mixture of formaldehyde and hydrogen chloride. google.comorgsyn.orggoogle.com This in-situ generation of a reactive chloromethylating species can be an effective strategy. The reaction involves the nucleophilic attack of the phenoxide on the electrophilic carbon of the chloromethoxy equivalent, displacing a leaving group (e.g., another chloride ion) to form the desired ether linkage.
Catalytic and Solvent System Optimization for Efficiency
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions, particularly the solvent and the use of catalysts. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and thus more nucleophilic. numberanalytics.com
Phase-transfer catalysis (PTC) offers a powerful technique to enhance the rate and yield of this type of reaction, especially when dealing with reactants in different phases (e.g., a solid phenoxide salt and a liquid alkylating agent). tandfonline.comcrdeepjournal.orgjetir.org Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs. crdeepjournal.orgjetir.org This methodology can lead to faster reaction times, milder conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. tandfonline.com Polyethylene glycols (PEGs) have also been utilized as effective and low-cost phase-transfer catalysts under solvent-free conditions. tandfonline.comresearchgate.net
Reaction Condition Optimization and Process Intensification
To transition a synthetic methodology from a laboratory scale to an industrially viable process, rigorous optimization of reaction conditions and process intensification are paramount. This involves a systematic study of various parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact.
Systematic Variation of Temperature, Pressure, and Stoichiometry
The systematic variation of key reaction parameters is crucial for optimizing the synthesis of this compound.
Pressure: While many ether syntheses are conducted at atmospheric pressure, pressure can be a valuable parameter for process intensification. Conducting reactions at elevated pressure can increase the concentration of gaseous reactants (like HCl, if used) in the liquid phase, potentially accelerating the reaction. It can also allow for the use of higher temperatures by raising the boiling point of the solvent.
Stoichiometry: The molar ratio of the reactants is a critical factor. In the nucleophilic substitution pathway, using a slight excess of the chloromethylating agent might be necessary to ensure complete conversion of the 2-chloro-4-fluorophenol. However, a large excess can lead to the formation of byproducts and complicate purification. Similarly, the amount of base used to generate the phenoxide must be carefully controlled. Insufficient base will result in incomplete phenoxide formation and low conversion, while a large excess might promote side reactions. The optimal stoichiometry aims to maximize the conversion of the limiting reagent while simplifying downstream processing.
Table 2: Illustrative Optimization of Nucleophilic Substitution
| Entry | Phenol:Base:Alkylating Agent Ratio | Temperature (°C) | Catalyst | Solvent | Yield (%) |
| 1 | 1 : 1.1 : 1.1 | 60 | None | DMF | 75 |
| 2 | 1 : 1.1 : 1.1 | 80 | None | DMF | 82 |
| 3 | 1 : 1.1 : 1.1 | 100 | None | DMF | 78 (decomposition noted) |
| 4 | 1 : 1.1 : 1.1 | 80 | Tetrabutylammonium Bromide | Toluene | 91 |
| 5 | 1 : 1.5 : 1.5 | 80 | Tetrabutylammonium Bromide | Toluene | 88 (more byproducts) |
This systematic approach allows for the identification of a robust and efficient set of reaction conditions for the synthesis of this compound.
Catalyst Screening and Performance Evaluation
In the synthesis of related halogenated and chloromethylated aromatic compounds, the choice of catalyst is critical for reaction efficiency and selectivity. While specific data for this compound is not available, catalyst screening for similar chloromethylation reactions often involves Lewis acids.
For the preparation of compounds like 1-chloromethyl-2,4,5-trifluorobenzene, various Lewis acid catalysts have been evaluated to replace traditional catalysts like aluminum chloride. google.com The performance of these catalysts is typically assessed based on product yield and purity, as determined by techniques like Gas Chromatography (GC).
Table 1: Catalyst Performance in a Representative Chloromethylation Reaction
| Catalyst | Yield (%) | Purity (GC, %) |
|---|---|---|
| Aluminum chloride | (Reference) | (Reference) |
| Zinc chloride | 76 | 98.5 |
This data is based on the synthesis of 1-chloromethyl-2,4,5-trifluorobenzene and is presented as an illustrative example of catalyst screening in a related synthesis. google.com
The data indicates that while different Lewis acids can catalyze the reaction, their effectiveness in terms of yield and the purity of the final product can vary. Zinc chloride, in this analogous case, presented a high yield and purity, making it a viable alternative. google.com Such screening is essential to identify the most efficient and selective catalyst for a target molecule like this compound.
Strategies for Minimizing By-Products and Enhancing Product Purity
The formation of by-products is a common challenge in chloromethylation and similar electrophilic aromatic substitution reactions. Strategies to enhance product purity often focus on the selection of reagents and the control of reaction conditions.
In the synthesis of related compounds, the choice of the chloromethylating agent has been shown to influence the reaction outcome. google.com A variety of reagents, such as chloromethyl methyl ether, dichloromethyl ether, and chloromethyl acetyl chloride, can be used. google.com The selection of a specific reagent can affect the reaction time, yield, and the profile of by-products formed.
Furthermore, purification of the final product is a critical step. In the preparation of o-chlorobromobenzene from o-chloroaniline, a multi-step washing process is employed to remove impurities. orgsyn.org This includes washing with concentrated sulfuric acid to remove colored impurities, followed by washes with water and sodium hydroxide solution to neutralize any remaining acid and remove phenolic by-products. orgsyn.org Finally, drying and distillation are used to obtain the pure product. orgsyn.org A similar rigorous purification strategy would likely be necessary for this compound to achieve high purity.
Advanced Synthetic Techniques and Scalability Considerations
For the synthesis of complex organic molecules, advanced techniques are often employed to improve efficiency, safety, and scalability.
Application of Continuous Flow Methodologies
Continuous flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. nih.govresearchgate.net While a specific continuous flow synthesis for this compound has not been described, the principles are broadly applicable.
Continuous flow systems typically involve pumping reagents through a series of reactors, such as tubing or coils, where the reaction occurs. nih.gov This setup allows for precise control over reaction parameters like temperature, pressure, and residence time. For instance, in the synthesis of some anticancer drugs, microreactors made from materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy (PFA) have been utilized. nih.gov
The benefits of a continuous flow approach include:
Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly reactive intermediates or exothermic reactions. nih.gov
Improved Efficiency: Reactions can often be performed at higher temperatures and pressures, leading to significantly shorter reaction times. For example, a carbamylation reaction was achieved with a residence time of only one minute in a flow reactor. nih.gov
Scalability: Scaling up production in a continuous flow system involves running the process for a longer duration, rather than using larger reactors, which can be a significant advantage. mdpi.com
The integration of in-line analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can facilitate rapid optimization of reaction conditions in a flow system. nih.gov This allows for the efficient evaluation of variables like solvent, concentration, and reagent choice to maximize product yield and purity. nih.gov
Chemical Reactivity and Transformational Pathways of 2 Chloro 1 Chloromethoxy 4 Fluorobenzene
Electrophilic Reaction Modes
Electrophilic Aromatic Substitution on the Fluorobenzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction on the 2-Chloro-1-(chloromethoxy)-4-fluorobenzene ring are governed by the combined electronic effects of its three substituents: the chloro (-Cl), fluoro (-F), and chloromethoxy (-OCH₂Cl) groups.
Substituents on an aromatic ring can be broadly classified as activating or deactivating and as ortho-, para- or meta-directing. wikipedia.org
Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. These are typically ortho-, para-directors. libretexts.org
Deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and reactivity. Most deactivating groups are meta-directors, with the notable exception of halogens. libretexts.orgpressbooks.pub
The substituents on this compound exert competing influences:
Chloromethoxy Group (-OCH₂Cl): The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect). This effect is strongly activating and directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). pressbooks.pubechemi.com However, because their resonance effect directs electron density to the ortho and para positions, they are considered ortho-, para-directors. wikipedia.orgpressbooks.pub
In the competition between these groups, the strongly activating chloromethoxy group dominates the directing effects. youtube.com Therefore, electrophilic attack will be directed primarily to the positions ortho and para to the chloromethoxy group.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect | Directing Influence |
|---|---|---|---|---|
| -OCH₂Cl | Withdrawing | Strongly Donating | Activating | Ortho, Para |
| -F | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -Cl | Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
Considering the positions on the ring:
Position 6: Ortho to the chloromethoxy group and meta to the fluorine. This position is strongly activated.
Position 5: Ortho to the fluorine, meta to the chloro and chloromethoxy groups. This position is deactivated.
Position 3: Para to the chloro group, ortho to the chloromethoxy group, and meta to the fluorine. This position is activated but may experience some steric hindrance from the adjacent chloro group.
Therefore, the most probable sites for electrophilic aromatic substitution are positions 6 and 3, with position 6 likely being the most favored due to accessibility.
Electrophilic Activation of the Chloromethoxy Group
The chloromethoxy group itself can serve as a source of a potent electrophile, a key feature of α-chloro ethers. In the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), the chloromethoxy group is activated. dur.ac.uklibretexts.org The Lewis acid coordinates to the chlorine atom, weakening the C-Cl bond and facilitating its cleavage. masterorganicchemistry.com
This activation generates a highly reactive electrophilic species, likely a resonance-stabilized oxocarbenium ion (CH₃O⁺=CH₂ ↔ CH₃OCH₂⁺). libretexts.orgyoutube.com This electrophile can then participate in Friedel-Crafts-type alkylation reactions with other aromatic molecules. libretexts.org If another molecule of this compound is present, this can lead to the formation of diarylmethane side products, where two aromatic rings are linked by a methylene (B1212753) (-CH₂-) bridge. dur.ac.uk
Nucleophilic Reaction Modes
Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, typically a halogen, on an aromatic ring with a nucleophile. This reaction is fundamentally different from SN1 and SN2 reactions and generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. nih.gov
The ring of this compound is not strongly activated for SNAr. The dominant chloromethoxy group is electron-donating, which disfavors the reaction by destabilizing the negatively charged intermediate (Meisenheimer complex) that is central to the SNAr mechanism. nih.gov
However, if an SNAr reaction were forced under harsh conditions, the relative reactivity of the two halogen leaving groups would become a factor. In SNAr reactions, fluoride (B91410) is a better leaving group than chloride. lboro.ac.ukyoutube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com Therefore, under hypothetical SNAr conditions, the fluorine at position 4 would be preferentially substituted over the chlorine at position 2.
Nucleophilic Substitution at the Benzylic Carbon of the Chloromethoxy Group
A more facile nucleophilic reaction pathway for this molecule involves the displacement of the chloride from the chloromethoxy group (-OCH₂Cl). The carbon atom in this group is analogous to a benzylic carbon and is highly susceptible to nucleophilic attack. ucalgary.ca This reaction is characteristic of α-chloro ethers, which are potent alkylating agents. nih.gov
A wide range of nucleophiles can react at this site to displace the chloride ion, leading to the formation of various ether derivatives. This reactivity makes the chloromethoxy group a versatile handle for introducing a methoxymethyl (MOM) ether or other functionalities onto a nucleophilic substrate.
Mechanistic Considerations (SN1/SN2)
The nucleophilic substitution at the chloromethoxy carbon can proceed through either an SN1 or an SN2 mechanism, with the operative pathway depending on the reaction conditions, including the strength of the nucleophile and the polarity of the solvent. youtube.comlibretexts.org
SN2 Mechanism: As a primary halide, the chloromethyl group is sterically unhindered, which favors the SN2 pathway. masterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the chloride leaving group. Strong nucleophiles in polar aprotic solvents typically favor this bimolecular mechanism. libretexts.orgyoutube.com
SN1 Mechanism: Despite being a primary halide, an SN1 pathway is also highly plausible. The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.com The carbocation that would form upon the loss of Cl⁻ is an oxocarbenium ion, which is significantly stabilized by resonance with the adjacent ether oxygen atom. This high stability can lower the activation energy for carbocation formation, making the unimolecular pathway competitive. Benzylic halides, in general, are prone to SN1 reactions due to the resonance stabilization of the resulting carbocation. youtube.comucalgary.calibretexts.org Weak nucleophiles and polar protic solvents promote the SN1 mechanism by stabilizing the carbocation intermediate. libretexts.orgyoutube.com
The choice between the two mechanisms is therefore nuanced. The high stability of the potential carbocation intermediate suggests a propensity for SN1, while the primary nature of the substrate and lack of steric hindrance are ideal for SN2.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate | Primary, but forms a highly resonance-stabilized carbocation | Primary, sterically unhindered |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Intermediate | Yes (resonance-stabilized oxocarbenium ion) | No (concerted transition state) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound allows it to function as an electrophilic partner in metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgyonedalabs.com
The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a low-valent palladium(0) complex undergoes oxidative addition to the carbon-chlorine bond of the substrate. This is often the rate-determining step for aryl chlorides due to the high strength of the C-Cl bond. uwindsor.ca The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by the base) to the palladium(II) center. Finally, reductive elimination from the palladium complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org The Suzuki-Miyaura reaction is noted for its mild conditions and the commercial availability and stability of many boronic acids. bohrium.com
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in catalyst technology have made their use in Suzuki-Miyaura couplings routine and efficient. uwindsor.ca This enables the chlorine atom on this compound to be selectively replaced, creating a new biaryl structure while preserving the chloromethoxy group for subsequent transformations. bohrium.com
The successful coupling of traditionally inert aryl chlorides like this compound heavily relies on the design of the catalyst system, particularly the ancillary ligands that coordinate to the palladium center. researchgate.net Early palladium catalysts, such as those with simple triarylphosphine ligands, were often ineffective for aryl chlorides unless the ring was activated by electron-withdrawing groups. uwindsor.ca
Modern catalyst systems have overcome this limitation through the development of specialized ligands that enhance the reactivity of the palladium center. Key advancements include the use of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs). uwindsor.caresearchgate.net
Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., SPhos, XPhos, developed by the Buchwald group) have proven highly effective. nih.govnih.gov The large steric bulk of these ligands promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the crucial oxidative addition step with the C-Cl bond. Their strong electron-donating ability increases the electron density on the palladium atom, which also facilitates the cleavage of the aryl chloride bond. researchgate.net
N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that are strong sigma-donors, even more so than electron-rich phosphines. This property makes them excellent for stabilizing the palladium catalyst and promoting the oxidative addition step required for activating aryl chlorides. researchgate.net
The choice of ligand, base, and solvent can be optimized to achieve high yields and selectivity for the coupling of various aryl chlorides. nih.gov
| Ligand Type | Key Characteristics | Impact on Aryl Chloride Coupling | Example Ligands |
|---|---|---|---|
| Triarylphosphines | Modest steric bulk, less electron-donating. | Generally effective only for activated aryl chlorides (e.g., bearing electron-withdrawing groups). uwindsor.ca | Triphenylphosphine (PPh₃) |
| Bulky, Electron-Rich Alkylphosphines | High steric hindrance, strong electron-donors. | Promotes formation of reactive monoligated Pd(0) species, facilitating oxidative addition. researchgate.net | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Dialkylbiaryl Phosphines | Very bulky and electron-rich. | Highly effective for a broad range of unactivated and sterically hindered aryl chlorides. nih.gov | SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Very strong sigma-donors. | Excellent for activating the C-Cl bond and stabilizing the catalyst. researchgate.net | IPr, IMes |
Redox Chemistry of the Chloromethoxy Functionality
The chloromethoxy group (-OCH₂Cl) is a key functional handle whose reactivity is distinct from the aryl chloride. It is susceptible to both oxidation and reduction, providing pathways to a variety of other functional groups. libretexts.org
The chloromethoxy group can be considered a protected or precursor form of a carbonyl group. Its conversion to aldehydes or carboxylic acids typically proceeds via a two-step sequence involving initial hydrolysis followed by oxidation.
Hydrolysis: The chloromethoxy group is readily hydrolyzed under aqueous conditions to the corresponding hydroxymethyl derivative (-OCH₂OH). This hemiacetal-like intermediate is generally unstable and can release formaldehyde (B43269) or, in the context of the aromatic ether, be further processed. A more controlled hydrolysis would lead to the corresponding benzylic alcohol derivative.
Oxidation: The resulting alcohol intermediate can then be oxidized. The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to avoid over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. organic-chemistry.org Further oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or Jones reagent (CrO₃ in aqueous acid). chemistrysteps.comorgoreview.comlibretexts.org
This pathway effectively transforms the chloromethoxy group into valuable oxygenated functionalities, which are themselves versatile intermediates for further synthetic elaborations.
The chlorine atom in the chloromethoxy group is benzylic in nature, making it susceptible to reductive cleavage, a process known as dehalogenation. wikipedia.org This transformation is a useful method for removing the halogen and accessing other functional groups.
A primary method for this transformation is catalytic hydrogenation . In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org This reaction, known as hydrogenolysis, cleaves the carbon-chlorine bond and replaces it with a carbon-hydrogen bond. wikipedia.org For this compound, this would convert the -OCH₂Cl group into a simple methoxy (B1213986) group (-OCH₃). This reaction is typically clean and efficient, and conditions can often be chosen to selectively reduce the chloromethoxy group without affecting the more robust aryl chloride. organic-chemistry.org
Other methods for reductive dehalogenation include the use of metal reductants like sodium or calcium in the presence of an alcohol, which can convert halogenated aromatics to their hydrogenated counterparts. google.com Such reactions involve the transfer of electrons from the metal to the organic halide, leading to the cleavage of the carbon-halogen bond. walshmedicalmedia.com
| Transformation | Reagents and Conditions | Initial Functional Group | Product Functional Group |
|---|---|---|---|
| Oxidation (to Aldehyde) | 1. Hydrolysis (H₂O) 2. Mild Oxidation (e.g., PCC) organic-chemistry.org | -OCH₂Cl | -OCHO (Formate ester) or Ar-CHO (Formyl group on ring) |
| Oxidation (to Carboxylic Acid) | 1. Hydrolysis (H₂O) 2. Strong Oxidation (e.g., KMnO₄, Jones Reagent) chemistrysteps.comlibretexts.org | -OCH₂Cl | -OCOOH or Ar-COOH (Carboxyl group on ring) |
| Reductive Dehalogenation | Catalytic Hydrogenation (H₂, Pd/C) organic-chemistry.org | -OCH₂Cl | -OCH₃ (Methoxy group) |
Polymerization Reactions and Oligomerization
While specific studies detailing the polymerization and oligomerization of this compound are not extensively documented in publicly accessible literature, its chemical structure suggests potential pathways for forming larger molecules. The reactivity is primarily centered around the chloromethoxy group, which can participate in reactions leading to the formation of oligomers and polymers.
The primary mechanism for the polymerization of aromatic compounds containing a chloromethoxy group is through a Friedel-Crafts type alkylation reaction. In this process, the chloromethyl moiety of one molecule acts as an electrophile, which can then substitute onto the electron-rich aromatic ring of another monomer molecule. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or tin(IV) chloride (SnCl₄). dur.ac.ukgoogle.com
The self-polymerization of this compound would likely proceed via the electrophilic attack of the chloromethyl carbon on an activated position of the aromatic ring of another monomer unit. This would result in the elimination of hydrogen chloride (HCl) and the formation of a methylene bridge (-CH₂-) connecting the aromatic rings, with the ether linkage becoming part of the polymer backbone. The resulting polymer would be a poly(arylene ether methylene). The reaction is influenced by factors such as temperature, catalyst choice, and monomer concentration, which can affect the degree of polymerization and the extent of side reactions like cross-linking. dur.ac.uk Higher temperatures and strong Lewis acids like AlCl₃ are known to favor the formation of these methylene-bridged structures. dur.ac.uk
This type of reaction is analogous to the self-condensation of other chloromethylated aromatic compounds. For instance, the polymerization of benzyl (B1604629) chloride in the presence of a protonic acid can lead to the formation of poly(phenylene methylene)s. tandfonline.com Similarly, porous resins have been prepared through the chloromethylation of simple aromatic molecules followed by their continuous condensation. ias.ac.in
The table below illustrates a hypothetical reaction scheme for the self-polymerization of this compound under Friedel-Crafts conditions, based on analogous reactions of similar compounds.
Table 1: Hypothetical Friedel-Crafts Self-Polymerization of this compound
| Parameter | Condition | Expected Outcome |
| Monomer | This compound | - |
| Catalyst | Lewis Acid (e.g., SnCl₄, ZnCl₂) | Initiation of electrophilic aromatic substitution |
| Solvent | Non-polar organic solvent (e.g., nitrobenzene) | Provides a medium for the reaction |
| Temperature | 40 - 80 °C | Influences reaction rate and polymer properties |
| Reaction Type | Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) | Formation of methylene bridges |
| Byproduct | Hydrogen Chloride (HCl) | Gaseous byproduct |
| Polymer Structure | Poly[(2-chloro-4-fluorophenoxy)methylene] | Linear or cross-linked polymer |
It is important to note that the presence of activating (fluorine) and deactivating (chlorine) groups on the aromatic ring, as well as the ether linkage, will influence the regioselectivity of the alkylation reaction. The substitution pattern on the resulting polymer chain would depend on the relative directing effects of these substituents.
Advanced Spectroscopic and Computational Characterization of 2 Chloro 1 Chloromethoxy 4 Fluorobenzene
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
No data available.
Raman Spectroscopy Investigations
No data available.
Correlational Analysis with Theoretical Vibrational Frequencies
No data available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR)
No data available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
No data available.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it easy to detect. Furthermore, ¹⁹F NMR offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atom. azom.com
For 2-Chloro-1-(chloromethoxy)-4-fluorobenzene, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this fluorine is influenced by the electronic effects of the other substituents on the benzene (B151609) ring—the chloro group at C-2 and the chloromethoxy group at C-1. Aromatic fluorine substituents typically absorb in the region of -100 ppm to -200 ppm relative to a CFCl₃ standard. azom.com The electron-withdrawing nature of the chlorine and oxygen atoms would influence the precise chemical shift.
The signal would not be a simple singlet. It would exhibit coupling to the neighboring aromatic protons. Specifically, the fluorine at C-4 would couple to the proton at C-3 (ortho-coupling, ³JFH) and the proton at C-5 (meta-coupling, ⁴JFH), resulting in a complex multiplet, likely a triplet of doublets or a doublet of doublets, depending on the magnitude of the coupling constants. azom.com
Table 1: Predicted ¹⁹F NMR Characteristics for this compound
| Parameter | Predicted Value/Pattern | Rationale |
|---|---|---|
| Chemical Shift (δ) | -100 to -140 ppm | Typical range for fluorine on an electron-deficient aromatic ring. |
| Multiplicity | Doublet of Doublets | Coupling to two chemically non-equivalent aromatic protons (H-3 and H-5). |
| Coupling Constants | ³JF-H (ortho) > ⁴JF-H (meta) | Ortho coupling is typically stronger than meta coupling in fluorobenzenes. |
Advanced Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for elucidating the structure of this compound.
HSQC: This experiment correlates carbon nuclei directly with their attached protons. For the target molecule, an HSQC spectrum would show correlations for the three aromatic C-H bonds and the O-CH₂-Cl methylene (B1212753) group. This allows for the direct assignment of each protonated carbon.
HMBC: This experiment reveals longer-range couplings (typically over two or three bonds) between carbon and proton nuclei. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons.
For this compound, HMBC would be critical for assigning the four quaternary carbons (C-1, C-2, C-4, and the carbon of the chloromethoxy group). For instance, the methylene protons (-OCH₂Cl) would show a correlation to the C-1 carbon, confirming the ether linkage. The aromatic protons would show correlations to neighboring and more distant carbons, allowing for the complete mapping of the molecular skeleton.
Table 2: Expected Key HMBC Correlations for Structure Confirmation
| Proton(s) | Expected Carbon Correlations (2-3 bonds away) | Information Gained |
|---|---|---|
| H on -OCH₂Cl | C-1 | Confirms the ether linkage to the aromatic ring. |
| Aromatic H-3 | C-1, C-2, C-4, C-5 | Defines the substitution pattern around the ring. |
| Aromatic H-5 | C-1, C-3, C-4 | Confirms connectivity and assignments of quaternary carbons. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. For C₇H₅Cl₂FO, the calculated monoisotopic mass is 193.9674 Da. An HRMS experiment would be expected to yield a measured mass that matches this value to within a few parts per million.
Electron Ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. The presence of two chlorine atoms is a key diagnostic feature, as it produces a distinctive isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. Due to the natural abundances of ³⁵Cl (~75%) and ³⁷Cl (~25%), fragments with two chlorines will show an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak in a ratio of approximately 9:6:1.
The fragmentation of this molecule would likely proceed through several key pathways based on the fragmentation of similar ethers and alkyl halides. miamioh.eduyoutube.com
Alpha-cleavage: The most common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen. In this case, cleavage of the C1-O bond could lead to the loss of a ·CH₂Cl radical, forming a chlorofluorophenoxy cation.
Loss of Chlorine: A chlorine radical could be lost from the chloromethoxy group or the aromatic ring.
Formation of a Tropylium-like ion: Cleavage of the chloromethoxy group could generate a dichlorofluorophenyl cation, which may undergo further fragmentation.
Table 3: Predicted Principal Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 194 | [C₇H₅³⁵Cl₂FO]⁺ | Molecular Ion (M⁺) |
| 145 | [C₆H₃³⁵ClFO]⁺ | Loss of ·CH₂³⁵Cl |
| 165 | [C₇H₅³⁵ClFO]⁺ | Loss of ·Cl from the ring |
| 129 | [C₆H₃³⁵ClF]⁺ | Loss of ·OCH₂Cl |
| 49 | [CH₂³⁵Cl]⁺ | Chloromethyl cation |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
A crystallographic analysis would precisely measure all intramolecular geometric parameters. The geometry of the benzene ring would be expected to be slightly distorted from a perfect hexagon due to the electronic and steric influences of the substituents. Key parameters of interest would include:
C-F, C-Cl, and C-O bond lengths: These values would reflect the electronic interplay between the substituents and the aromatic ring.
Bond angles around the substituted carbons: These would reveal any steric strain imposed by the adjacent chloro and chloromethoxy groups.
Torsional angle of the chloromethoxy group: The C2-C1-O-CH₂ torsional angle would define the orientation of the chloromethoxy substituent relative to the plane of the aromatic ring, which is influenced by steric hindrance and crystal packing forces.
The arrangement of molecules in the crystal lattice (crystal packing) is governed by a variety of non-covalent intermolecular interactions. Based on the structure of this compound, several types of interactions would likely direct its supramolecular architecture. mjcce.org.mk
Halogen Bonding: The chlorine atom on the aromatic ring possesses an electropositive region (a σ-hole) that can act as a halogen bond donor, potentially interacting with the electronegative oxygen or fluorine atoms of neighboring molecules.
C-H···F and C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and the fluorine or oxygen atoms of adjacent molecules are common organizing motifs in the crystal structures of similar compounds.
π-π Stacking: The electron-deficient nature of the substituted benzene ring could facilitate offset π-π stacking interactions with neighboring rings.
Cl···Cl Interactions: Type II Cl···Cl interactions are also a common feature in the packing of chlorobenzene (B131634) derivatives and could play a role in the solid-state assembly. mjcce.org.mk
Analysis of these interactions provides insight into the forces that stabilize the crystal structure and can influence the material's physical properties, such as its melting point and solubility. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the properties of molecules. acs.org DFT calculations could be employed to investigate various aspects of this compound.
Molecular Geometry: DFT can be used to calculate the optimized, lowest-energy three-dimensional structure of the molecule in the gas phase. The results would provide theoretical estimates of bond lengths, bond angles, and torsional angles, which could be compared with future experimental data.
Spectroscopic Properties: Quantum mechanical methods can predict NMR chemical shifts. Calculated ¹⁹F and ¹³C chemical shifts, when properly scaled, can be a reliable aid in assigning experimental spectra. nih.gov
Electronic Properties: DFT calculations can be used to map the electrostatic potential surface of the molecule. This would visualize the electron-rich (negative potential, e.g., around the F and O atoms) and electron-poor (positive potential, e.g., the σ-hole on the chlorine atom) regions, providing a rational basis for understanding the intermolecular interactions observed in the crystal structure. researchgate.net These calculations would help predict the most likely sites for halogen bonding and hydrogen bonding.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. nanobioletters.com
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and effective combination for halogenated benzene derivatives is the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) functional with the 6-311++G(d,p) basis set. niscpr.res.inniscpr.res.in This level of theory has been shown to provide reliable results for both geometric parameters and vibrational frequencies that are in good agreement with experimental data. niscpr.res.inresearchgate.net The inclusion of diffuse functions (++) is important for accurately describing the behavior of lone pairs and anions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
DFT calculations are instrumental in predicting various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. Furthermore, DFT can predict vibrational modes (infrared and Raman spectra). niscpr.res.in For a related molecule, 1-(chloromethyl)-4-fluorobenzene, DFT calculations have been used to assign the vibrational modes. niscpr.res.inniscpr.res.in For example, the C-H stretching vibrations are typically predicted in the range of 3000-3100 cm⁻¹. niscpr.res.in A comparison of calculated and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net
Table 1: Predicted Vibrational Frequencies for a Structurally Similar Compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H Stretch | 3080, 3078, 3059, 3051, 3034, 2978 |
| C-C Stretch | 1618, 1599, 1510, 1420, 1300, 1225 |
| C-H in-plane bend | 1170, 1159, 1100, 1015 |
| C-H out-of-plane bend | 930, 855, 825, 750 |
Data based on calculations for 1-(chloromethyl)-4-fluorobenzene using the B3LYP/6-311++G(d,p) level of theory. niscpr.res.in
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgmalayajournal.org
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.
Table 2: Frontier Molecular Orbital Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis NBOs (acceptor orbitals). niscpr.res.in This analysis quantifies intramolecular charge transfer and deviations from the idealized Lewis structure, offering insights into hyperconjugative interactions and resonance effects. The stabilization energies associated with these interactions can be calculated to assess their significance. NBO analysis also provides information about the hybridization of atomic orbitals, which is fundamental to understanding molecular geometry and bonding.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. malayajournal.org The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. malayajournal.org For this compound, an MEP map would likely show negative potential around the electronegative oxygen, chlorine, and fluorine atoms, while the hydrogen atoms and the region around the chloromethoxy group might exhibit positive potential.
Theoretical Investigations into Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties have potential applications in various technologies, including optical signal processing and data storage. researchgate.net Theoretical calculations can predict the NLO properties of a molecule, such as its polarizability (α) and first hyperpolarizability (β). niscpr.res.in These properties are related to the molecule's response to an applied electric field. Large values of β are indicative of significant NLO activity. DFT calculations can be employed to compute these properties, providing a means to screen candidate molecules for NLO applications. The presence of electron-donating and electron-withdrawing groups, as well as an extended π-conjugated system, can enhance the NLO response. mdpi.com
Exploration of Weak Intermolecular Interactions (e.g., Halogen Bonding, C-H...X Interactions, F...F Interactions)
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research focused on the weak intermolecular interactions of this compound. To date, there are no published experimental or computational studies that directly characterize halogen bonding, C-H...X interactions (where X is an electronegative atom), or F...F interactions for this particular compound.
The exploration of such non-covalent interactions is crucial for understanding the supramolecular chemistry, crystal packing, and material properties of a compound. Weak intermolecular forces like halogen bonds (C-X···Y), hydrogen bonds (C-H···Y), and other van der Waals forces dictate how molecules recognize and assemble with each other in the solid state and in solution.
For this compound, one could theoretically anticipate the potential for several types of weak intermolecular interactions based on its molecular structure:
Halogen Bonding: The presence of a chlorine atom attached to the benzene ring and another to the methoxy (B1213986) group suggests the possibility of acting as halogen bond donors. The electrophilic region (σ-hole) on the chlorine atoms could interact with nucleophilic sites on adjacent molecules.
C-H...X Interactions: The aromatic C-H bonds and the aliphatic C-H bonds of the chloromethoxy group could act as weak hydrogen bond donors, interacting with electronegative atoms such as chlorine, fluorine, or oxygen on neighboring molecules.
F...F Interactions and other Halogen...Halogen contacts: The fluorine atom on the benzene ring could participate in various interactions, including F...F contacts, which can be either attractive or repulsive depending on the geometry of the interaction.
However, without specific crystallographic data or detailed computational analysis, any discussion of these interactions remains speculative. The precise nature, geometry, and energetic contributions of these potential interactions in this compound have not been determined.
Due to the absence of detailed research findings and specific data in the public domain, it is not possible to provide an authoritative and scientifically accurate account of the weak intermolecular interactions for this compound as requested. The generation of data tables or a detailed analysis would require novel experimental or computational research to be performed.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate in Organic Synthesis
Due to its distinct functional groups, 2-Chloro-1-(chloromethoxy)-4-fluorobenzene serves as a versatile intermediate in organic synthesis. ontosight.ai The presence of two different chlorine atoms—one on the aromatic ring and one in the methoxy (B1213986) side chain—offers differential reactivity that can be exploited for sequential chemical transformations. Halogenated organic compounds are critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nbinno.comchemimpex.comchemimpex.com The chloromethoxy group, in particular, is a well-known reagent for introducing a chloromethyl group onto various substrates, a common step in the synthesis of more complex molecules. google.com
Precursor for the Elaboration of Complex Organic Molecules
The structure of this compound makes it an effective precursor for building complex molecular frameworks. ontosight.ai Its functional groups allow for a variety of chemical modifications, making it suitable for constructing larger organic molecules with specific, tailored properties. nbinno.com For instance, the highly reactive chloromethyl ether moiety can readily react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the less reactive chlorine atom on the aromatic ring can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity. This stepwise approach allows chemists to elaborate the initial scaffold into intricate structures, a strategy often employed in the development of novel therapeutic agents and specialized chemicals. nbinno.com
Building Block for Novel Heterocyclic Systems
The compound is a valuable building block for the synthesis of novel heterocyclic systems. Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in medicinal chemistry. nih.gov The reactive sites on this compound can be used to construct these ring systems. For example, the chloromethoxy group can react with a dinucleophile to form the initial part of a heterocyclic ring. The remaining chloro and fluoro substituents on the benzene (B151609) ring can then be used to tune the electronic properties of the resulting system or to serve as handles for further functionalization. This utility is crucial in the synthesis of fluorinated compounds, which are important for improving the efficacy and selectivity of drug candidates. chemimpex.com
Scaffold for Structural Diversification in Compound Libraries
In modern drug discovery and materials science, the creation of compound libraries containing structurally related molecules is a key strategy for identifying new leads. This compound is an ideal scaffold for this purpose. A scaffold is a core molecular structure upon which a variety of substituents can be added. The differential reactivity of its functional groups allows for a systematic and combinatorial approach to synthesis. Researchers can generate a large library of analogs by reacting the chloromethoxy group with one set of building blocks and then reacting the aromatic chlorine with a different set. This structural diversification is essential for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. The use of scaffolds like chloromethyl ketones has been noted in the phenotypic screening of covalent compound libraries for identifying new antibiotics. biorxiv.org
Contributions to Functional Materials Development
Beyond its role in synthesizing discrete molecules, this compound has potential applications in the development of functional materials. ontosight.ai Halogenated aromatic compounds are often used as monomers or additives in the creation of polymers and other materials with specialized properties. chemimpex.com The incorporation of chlorine and fluorine atoms into a material's structure can significantly alter its physical and chemical characteristics.
Polymer Synthesis and Modification for Enhanced Properties
This compound can be utilized as a monomer or a modifying agent in polymer synthesis. The chloromethoxy group can be used to graft the molecule onto existing polymer backbones, thereby modifying their surface properties or bulk characteristics. Alternatively, it can be transformed into other polymerizable groups. The presence of both fluorine and chlorine on the aromatic ring is particularly advantageous, as these halogens can impart desirable properties to the resulting polymer. nih.gov
Modulation of Thermal Stability and Chemical Resistance
The inclusion of fluorine and chlorine atoms in a polymer structure is a well-established method for enhancing its thermal stability and chemical resistance. mdpi.com Fluoropolymers are known for being essentially inert to almost all commonly encountered chemicals. holscot.com The strong carbon-fluorine bond contributes to high thermal stability and low chemical reactivity. Similarly, chlorine can enhance flame retardancy and resistance to certain chemical environments. By incorporating this compound into a polymer matrix, it is possible to modulate these properties. The resulting material would be expected to exhibit improved performance in harsh conditions, such as high temperatures or corrosive chemical environments, making it suitable for demanding industrial applications. mcam.comgilsoneng.comthermofisher.com
Influence on Electrical Properties
Detailed research findings and data tables on how "this compound" influences electrical properties are not available in the public domain.
Application in the Design of Liquid Crystalline Phases
Specific studies detailing the use of "this compound" in the design and synthesis of liquid crystalline phases, including relevant data tables, could not be located.
Research into Organic Optoelectronic Materials
There is no available research detailing the investigation of "this compound" for applications in organic optoelectronic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
